molecular formula C22H19NO4 B13859453 Bisacodyl-d13

Bisacodyl-d13

Cat. No.: B13859453
M. Wt: 374.5 g/mol
InChI Key: KHOITXIGCFIULA-YJXZWZGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisacodyl-d13 (Mixture of d12/d13) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of bisacodyl, a well-known stimulant laxative. The compound is labeled with deuterium, a stable hydrogen isotope, which makes it useful in various analytical and research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisacodyl-d13 (Mixture of d12/d13) involves the incorporation of deuterium atoms into the bisacodyl molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound (Mixture of d12/d13) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Bisacodyl-d13 (Mixture of d12/d13) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction could produce various reduced derivatives .

Scientific Research Applications

Bisacodyl-d13 (Mixture of d12/d13) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bisacodyl-d13 (Mixture of d12/d13) is similar to that of bisacodyl. It is deacetylated in the intestine to form the active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). BHPM stimulates parasympathetic nerves in the colon, increasing motility and secretions, which helps in relieving constipation . The deuterium labeling does not significantly alter the mechanism but allows for precise tracking in research studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound (Mixture of d12/d13) is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for detailed studies of the compound’s behavior and transformations in various environments .

Properties

Molecular Formula

C22H19NO4

Molecular Weight

374.5 g/mol

IUPAC Name

[4-[(4-acetyloxy-2,3,5,6-tetradeuteriophenyl)-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methyl]-2,3,5,6-tetradeuteriophenyl] acetate

InChI

InChI=1S/C22H19NO4/c1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h3-14,22H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,22D

InChI Key

KHOITXIGCFIULA-YJXZWZGQSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OC(=O)C)[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OC(=O)C)[2H])[2H])[2H])[2H]

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3

Origin of Product

United States

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